
3-Bromo-5-(2,2,2-trifluoroethoxy)pyridine
Overview
Description
3-Bromo-5-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular formula C7H5BrF3NO. It has a molecular weight of 256.02 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-(2,2,2-trifluoroethoxy)pyridine is 1S/C7H5BrF3NO/c8-5-1-6(3-12-2-5)13-4-7(9,10)11/h1-3H,4H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Bromo-5-(2,2,2-trifluoroethoxy)pyridine is a liquid at room temperature . It has a molecular weight of 256.02 .Scientific Research Applications
Applications in Medicinal Chemistry
Pyridine derivatives, including structures similar to 3-Bromo-5-(2,2,2-trifluoroethoxy)pyridine, play a crucial role in medicinal chemistry. These compounds are known for their diverse biological activities, such as antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities (Abu-Taweel et al., 2022). Their high affinity for various ions and neutral species makes them effective as chemosensors for the determination of different species, supporting new designs of biologically active compounds and highly selective chemosensors.
Catalysis and Synthetic Applications
In the realm of catalysis, pyridine derivatives are utilized for their ability to facilitate a range of chemical reactions. The synthesis of complex organic molecules often leverages the unique properties of pyridine scaffolds. For example, the review on hybrid catalysts towards the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones highlights the application of diversified catalysts, including nanocatalysts and green solvents, for developing pyranopyrimidine scaffolds, which are precursors in medicinal and pharmaceutical industries (Parmar et al., 2023). This indicates the potential for 3-Bromo-5-(2,2,2-trifluoroethoxy)pyridine to serve in the synthesis of complex organic frameworks through catalyzed reactions.
Mechanism of Action
Target of Action
It’s known that the compound can cause irritation to the respiratory system , suggesting that it may interact with receptors or enzymes in this system.
Mode of Action
The exact mode of action of 3-Bromo-5-(2,2,2-trifluoroethoxy)pyridine is currently unknown due to the lack of specific information
Biochemical Pathways
It’s possible that the compound could influence various pathways due to its potential interactions with the respiratory system .
Result of Action
It’s known that the compound can cause irritation to the respiratory system , which could lead to various cellular responses.
properties
IUPAC Name |
3-bromo-5-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-1-6(3-12-2-5)13-4-7(9,10)11/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZNDPYHFGGPTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2,2,2-trifluoroethoxy)pyridine | |
CAS RN |
370879-86-0 | |
| Record name | 3-bromo-5-(2,2,2-trifluoroethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

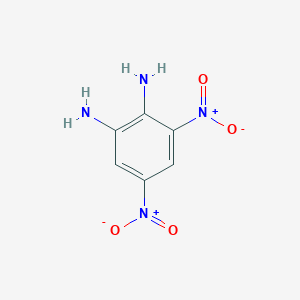

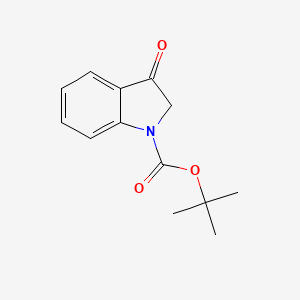
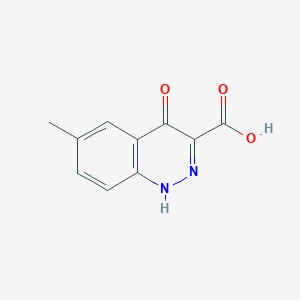
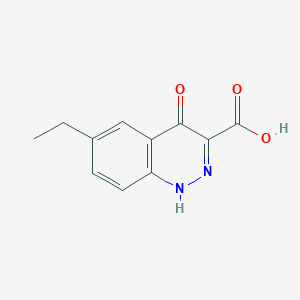
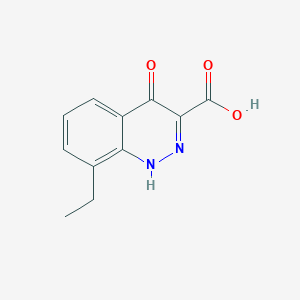
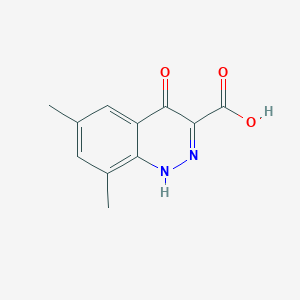
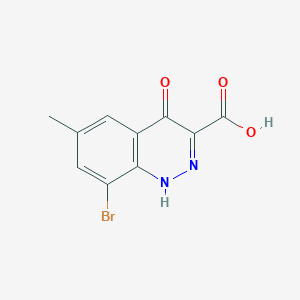
![Thieno[2,3-b]pyridine 1,1-dioxide](/img/structure/B3263237.png)

![Benzamide, 2-methyl-N-1H-pyrrolo[2,3-B]pyridin-4-YL-](/img/structure/B3263246.png)
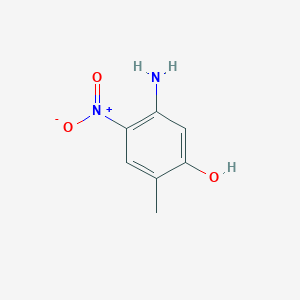

![(3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B3263281.png)